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Application Notes and Protocols for AGN-201904Z In Vivo Studies

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Compound of Interest		
Compound Name:	AGN-201904Z	
Cat. No.:	B15572082	Get Quote

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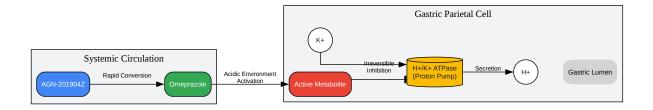
Introduction

AGN-201904Z is an investigational pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1] It is designed as a slowly absorbed, acid-stable compound that undergoes rapid conversion to omeprazole in the systemic circulation. This design aims to provide a prolonged residence time of the active metabolite, omeprazole, thereby offering a more sustained suppression of gastric acid compared to existing PPIs.[1] Preclinical studies in rats and dogs have suggested that oral administration of **AGN-201904Z** leads to a more prolonged systemic concentration of omeprazole compared to direct administration of omeprazole or esomeprazole.

Mechanism of Action & Signaling Pathway

AGN-201904Z exerts its pharmacological effect through its active metabolite, omeprazole. Omeprazole is a weak base that, after systemic absorption, specifically concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells. Here, it is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump). This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction of both basal and stimulated gastric acid output.





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Mechanism of action for AGN-201904Z.

Experimental Protocols

While specific preclinical protocols for **AGN-201904Z** are not publicly available, the following represents a detailed, representative in vivo protocol for evaluating its pharmacodynamic and pharmacokinetic properties in a canine model. This protocol is synthesized from established methodologies for studying proton pump inhibitors in dogs.

Objective

To assess the pharmacodynamics (gastric acid suppression) and pharmacokinetics of orally administered **AGN-201904Z** in healthy beagle dogs.

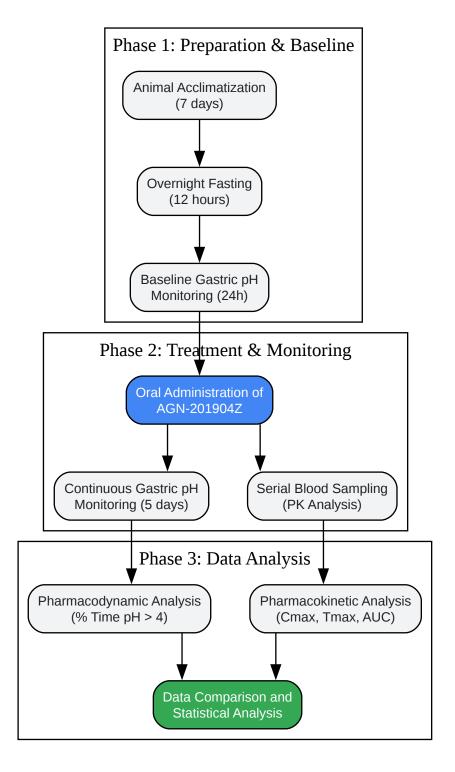
Materials

- AGN-201904Z (formulated for oral administration)
- Healthy adult beagle dogs (male and female)
- · Veterinary anesthesia equipment
- Endoscopy system
- Wireless pH monitoring capsules and data logger
- Blood collection supplies (e.g., EDTA tubes)



- Centrifuge
- · HPLC-MS/MS system for bioanalysis

Experimental Workflow





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Workflow for in vivo evaluation of AGN-201904Z.

Detailed Methodologies

- 1. Animal Model and Acclimatization:
- Use healthy, adult beagle dogs of both sexes, weighing approximately 10-15 kg.
- Acclimatize animals to the housing conditions for at least 7 days prior to the study.
- House animals individually to allow for accurate monitoring of food and water intake.
- 2. Baseline Gastric pH Monitoring:
- Fast dogs overnight (approximately 12 hours) with free access to water.
- Anesthetize the dogs and endoscopically place a wireless pH monitoring capsule in the stomach.
- Monitor and record baseline gastric pH for a continuous 24-hour period.
- 3. Dosing and Administration:
- Following the baseline period, begin daily oral administration of **AGN-201904Z**. A starting dose can be extrapolated from human studies (e.g., 600 mg/day for a human subject) and adjusted for the animal's weight and metabolic rate.
- Administer the drug at the same time each day for a period of 5 consecutive days.
- 4. Pharmacodynamic (PD) Assessment:
- Continue to monitor intragastric pH continuously throughout the 5-day treatment period using the wireless pH monitoring system.
- The primary PD endpoint is the percentage of time the intragastric pH remains above a clinically relevant threshold (e.g., pH ≥ 4).



5. Pharmacokinetic (PK) Assessment:

- On Day 1 and Day 5 of treatment, collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect blood into EDTA-containing tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
- Analyze plasma concentrations of AGN-201904Z and its active metabolite, omeprazole, using a validated HPLC-MS/MS method.
- Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

6. Data Analysis:

- Compare the percentage of time gastric pH ≥ 4 during the treatment period to the baseline period using appropriate statistical methods (e.g., paired t-test or ANOVA).
- Analyze and summarize the pharmacokinetic parameters for both AGN-201904Z and omeprazole.

Quantitative Data

As detailed quantitative data from preclinical in vivo studies of **AGN-201904Z** are not publicly available, the following tables summarize the pharmacodynamic and pharmacokinetic data from a human clinical trial comparing **AGN-201904Z** (600 mg/day) with esomeprazole (40 mg/day) over 5 days in healthy male volunteers.

Table 1: Pharmacodynamic Outcomes (Intragastric pH)



Parameter	Day 1: AGN- 201904Z	Day 1: Esomeprazole	Day 5: AGN- 201904Z	Day 5: Esomeprazole
Median 24-h pH	-	-	5.59	4.50
Median Nocturnal pH	4.41	2.21	5.38	2.97
% Time with pH ≥ 4 (24-h)	-	-	80.4%	54.4%
% Time with pH ≥ 4 (Nocturnal)	65.6%	28.5%	83.1%	37.4%
% Time with pH ≥ 5 (24-h)	59.9%	36.4%	69.4%	40.3%
% Time with pH ≥ 5 (Nocturnal)	55.7%	16.5%	73.0%	25.4%

Data adapted from Hunt et al., 2008.

Table 2: Pharmacokinetic Parameters (Active Metabolite:

Omeprazole)

Parameter	Day 5: AGN-201904Z	Day 5: Esomeprazole
AUC (Area Under the Curve)	~2x higher	Baseline
Blood Omeprazole Concentration > 50ng/mL	More prolonged	Less prolonged

Qualitative comparison based on data from Hunt et al., 2008.

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References

- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor,
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